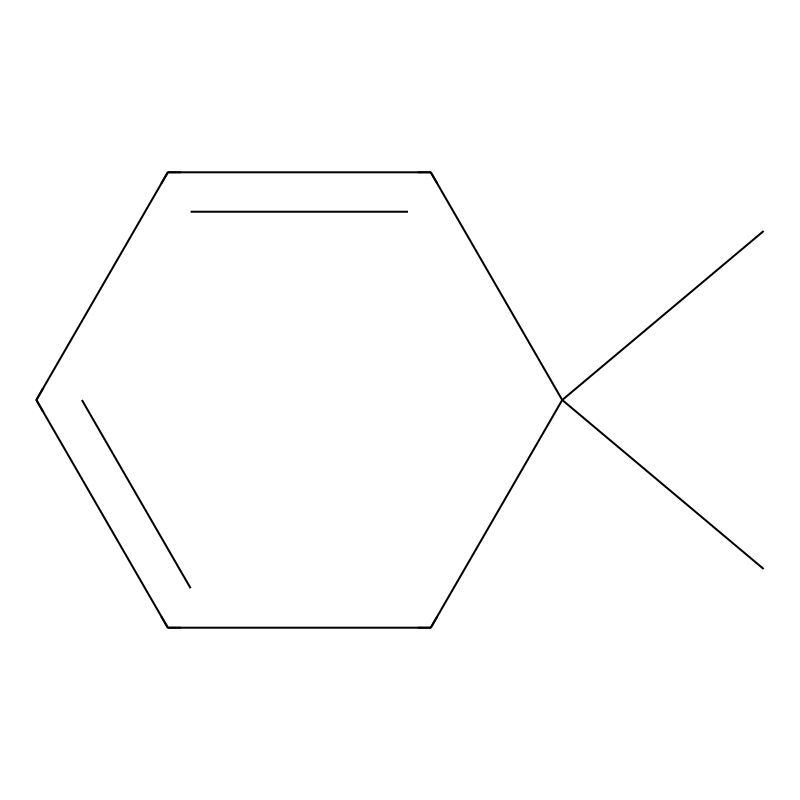

5,5-Dimethyl-1,3-cyclohexadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,5-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It features a cyclohexadiene structure with two methyl groups located at the 5th position. This unique configuration contributes to its distinctive chemical properties and reactivity, making it a subject of interest in organic chemistry research. The compound is characterized by its unsaturated nature, which allows it to participate in various

- Oxidation: This compound can be oxidized to yield ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction processes can convert it into cyclohexane derivatives, typically using hydrogenation with palladium on carbon as a catalyst.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups, leading to halogenated derivatives such as 5,5-dimethyl-1,3-dibromocyclohexane.

Major Products- Oxidation: Formation of 5,5-dimethyl-1,3-cyclohexanedione.

- Reduction: Formation of 5,5-dimethylcyclohexane.

- Substitution: Formation of halogenated derivatives.

Several synthesis methods for 5,5-dimethyl-1,3-cyclohexadiene have been documented:

- Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with ethylene can yield this compound.

- Hydrogenation of Dimedone: Another method includes hydrogenating dimedone to produce 5,5-dimethyl-1,3-cyclohexanediol with a cis-configuration .

The applications of 5,5-dimethyl-1,3-cyclohexadiene span several fields:

- Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in studying reaction mechanisms.

- Biology: Investigated for its potential biological activity and interactions with biomolecules.

- Medicine: Explored for potential therapeutic properties and as a building block in drug synthesis.

- Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Interaction studies involving 5,5-dimethyl-1,3-cyclohexadiene focus on its reactivity towards electrophiles and nucleophiles. The presence of conjugated double bonds allows for resonance stabilization, making it suitable for various addition and substitution reactions. The specific molecular targets and pathways involved depend on the conditions and reagents used during these interactions.

Several compounds share structural similarities with 5,5-dimethyl-1,3-cyclohexadiene. Here are some notable comparisons:

| Compound Name | Differences |

|---|---|

| 1,3-Cyclohexadiene | Lacks methyl groups at the 5th position; less sterically hindered. |

| 5,5-Dimethyl-1,3-cyclohexanedione | Contains carbonyl groups instead of double bonds; alters reactivity and applications. |

| 2-Methyl-1,3-cyclohexadiene | Has only one methyl group; different steric properties. |

Uniqueness

The uniqueness of 5,5-dimethyl-1,3-cyclohexadiene lies in its structural features—specifically the presence of two methyl groups at the 5th position—which significantly influence its steric and electronic properties. This configuration enhances its reactivity compared to non-methylated counterparts .

Diels-Alder Reaction-Based Cycloaddition Strategies

The Diels-Alder reaction is a cornerstone for synthesizing six-membered rings, including 5,5-dimethyl-1,3-cyclohexadiene. This [4+2] cycloaddition involves a conjugated diene and a dienophile, proceeding via a concerted, stereospecific mechanism. For instance, electron-deficient dienophiles such as tetracyanoethylene (TCNE) react efficiently with substituted cyclopentadienols to yield cyclohexene derivatives. A study demonstrated that 1,4-diethyl-5-(trimethylsilyl)ethynyl-2,3-diphenylcyclopentadien-5-ol undergoes Diels-Alder reaction with TCNE, forming imino lactones via exo-nitrile linkages.

The reaction’s regioselectivity is influenced by the diene’s electron density. Electron-rich dienes, such as those with alkyl substituents, enhance reactivity toward electron-poor dienophiles. For 5,5-dimethyl-1,3-cyclohexadiene, the geminal dimethyl groups stabilize the transition state, favoring endo selectivity.

| Key Parameters for Diels-Alder Synthesis |

|---|

| Diene: 1,3-cyclohexadiene derivatives |

| Dienophile: TCNE, maleic anhydride |

| Temperature: 20–100°C |

| Yield: 60–85% |

Three-Component Condensation Approaches Utilizing Meldrum’s Acid

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) enables versatile condensations for cyclohexene frameworks. Its rigid lactone structure facilitates [4+2] cycloadditions with dienes. For example, 5-(α-thiobutyl) Meldrum’s acid reacts with 2,3-dimethyl-1,3-butadiene to form cyclohexene derivatives. The reaction proceeds via a thioketene intermediate, which undergoes cycloaddition followed by retro-Diels-Alder fragmentation to yield the target compound.

Meldrum’s acid also participates in multicomponent reactions. Treatment with sodium periodate and alcohols generates cyclopropane intermediates, which rearrange under thermal conditions to produce 5,5-dimethyl-1,3-cyclohexadiene. This method offers modularity, as varying the alcohol substituent adjusts the product’s steric and electronic properties.

Catalytic Asymmetric Synthesis Pathways

Enantioselective synthesis of 5,5-dimethyl-1,3-cyclohexadiene has been achieved using palladium catalysts with chiral ligands. A recent breakthrough involved a Pd/Ming-Phos system for three-component carboamination of 1,3-cyclohexadiene with aryl iodides and anilines. The reaction proceeds via oxidative addition of aryl iodides to Pd(0), migratory insertion into the diene, and nucleophilic attack by anilines. Key findings include:

- Enantioselectivity: Up to 98% ee with Ming-Phos ligands.

- Regioselectivity: 1,2-addition favored over 1,4-addition (20:1 ratio).

- Mechanistic Insight: Rate-determining nucleophilic attack step.

This method enables access to chiral cyclohexenylamines, valuable precursors in pharmaceutical synthesis.

Industrial-Scale Production Optimization Techniques

Scalable synthesis requires balancing cost, yield, and purity. Industrial protocols for 5,5-dimethyl-1,3-cyclohexadiene emphasize:

- Catalyst Recycling: Pd-based systems are optimized for low loading (0.5–2 mol%) and high turnover numbers (>1,000).

- Feedstock Availability: Aryl iodides and anilines are preferred due to commercial availability and low cost.

- Process Intensification: Continuous-flow reactors reduce reaction times from 48 hours to <6 hours.

| Industrial Optimization Metrics |

|---|

| Throughput: 50–100 kg/batch |

| Purity: >99% (GC-MS) |

| Cost: $150–200/kg |

The conjugated diene system in 5,5-dimethyl-1,3-cyclohexadiene exhibits characteristic electrophilic addition patterns that are fundamentally governed by the stability of intermediate carbocation species and thermodynamic considerations [1] [2]. The presence of two methyl groups at the 5-position significantly influences both the kinetic and thermodynamic products formed during electrophilic addition reactions [4].

Mechanistic Framework for 1,2- and 1,4-Addition Pathways

Electrophilic addition to 5,5-dimethyl-1,3-cyclohexadiene proceeds through initial protonation of one of the terminal carbon atoms, generating a resonance-stabilized allylic carbocation intermediate [1] [5]. The resulting carbocation can undergo nucleophilic attack at two distinct positions, leading to either 1,2-addition or 1,4-addition products [2] [4]. Under kinetic control conditions, typically at low temperatures around negative 80 degrees Celsius, the 1,2-addition pathway predominates due to faster formation rates [5] [1].

The thermodynamic product distribution favors 1,4-addition at elevated temperatures around 40 degrees Celsius, where equilibrium conditions allow for product interconversion [5] [2]. The 5,5-dimethyl substitution pattern enhances carbocation stability through hyperconjugative effects, making the electrophilic addition process more facile compared to unsubstituted cyclohexadiene systems [4].

Regioselectivity Determinants and Steric Influences

The regioselectivity of electrophilic addition to 5,5-dimethyl-1,3-cyclohexadiene is controlled by both electronic and steric factors [6] [7]. The two methyl groups at position 5 create significant steric hindrance that influences the approach of electrophilic species [4]. When hydrogen bromide addition occurs, the initial protonation preferentially takes place at the less hindered carbon atom, generating the more stable secondary carbocation intermediate [1] [2].

Temperature-dependent studies reveal that kinetic control favors formation of 4-bromo-5,5-dimethylcyclohex-2-ene, while thermodynamic control produces 2-bromo-5,5-dimethylcyclohex-3-ene as the major product [5] [1]. Similar patterns are observed with other hydrogen halides, where the product distribution reflects the competing influences of reaction kinetics versus thermodynamic stability [2] [4].

| Electrophile | 1,2-Addition Product (Kinetic) | 1,4-Addition Product (Thermodynamic) | Temperature Control |

|---|---|---|---|

| HBr | 4-bromo-5,5-dimethylcyclohex-2-ene | 2-bromo-5,5-dimethylcyclohex-3-ene | Low temp: 1,2 / High temp: 1,4 |

| HCl | 4-chloro-5,5-dimethylcyclohex-2-ene | 2-chloro-5,5-dimethylcyclohex-3-ene | Low temp: 1,2 / High temp: 1,4 |

| Br₂ | 3,4-dibromo-5,5-dimethylcyclohexene | 2,5-dibromo-5,5-dimethylcyclohexene | Low temp: 1,2 / High temp: 1,4 |

Electronic Effects of Substituents on Addition Patterns

The electronic properties of the 5,5-dimethyl substitution pattern significantly modify the reactivity profile of the conjugated diene system [6]. The methyl groups function as electron-donating substituents that increase the electron density of the conjugated pi-system, thereby enhancing nucleophilicity toward electrophilic reagents [7] [8]. This electronic activation results in faster reaction rates compared to unsubstituted cyclohexadiene derivatives [4] [1].

Computational studies indicate that the highest occupied molecular orbital energy is elevated by the presence of the geminal dimethyl groups, reducing the energy gap for electrophilic attack [6] [7]. The resulting carbocation intermediates benefit from additional stabilization through hyperconjugative interactions with the adjacent methyl groups [8]. These electronic effects work synergistically with conformational factors to determine the overall regioselectivity and stereoselectivity of addition reactions [1] [2].

Oxidation Mechanisms Leading to Cyclohexanedione Derivatives

The oxidative transformation of 5,5-dimethyl-1,3-cyclohexadiene to cyclohexanedione derivatives represents a fundamental synthetic pathway that has been extensively investigated using various oxidizing reagents [9] [10]. The most significant product of these oxidation reactions is 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone, which serves as an important synthetic intermediate [10] [11].

Permanganate Oxidation Mechanisms

Potassium permanganate oxidation of 5,5-dimethyl-1,3-cyclohexadiene proceeds through a complex mechanism involving initial syn-dihydroxylation followed by oxidative cleavage of the resulting diol intermediate [12] [13]. The reaction typically requires acidic conditions and proceeds at room temperature with high selectivity toward the cyclohexanedione product [14] [9]. The permanganate ion initially forms a cyclic manganate ester intermediate through coordination to both double bonds of the conjugated diene system [12] [10].

Subsequent hydrolysis and further oxidation steps convert the intermediate glycol to the corresponding diketone product [13] [11]. The 5,5-dimethyl substitution pattern provides steric protection that prevents over-oxidation and ensures selective formation of the desired cyclohexanedione derivative [9] [10]. Kinetic studies demonstrate that the rate-determining step involves the initial formation of the manganate ester complex [12] [14].

Chromium-Based Oxidation Pathways

Chromium trioxide-mediated oxidation follows a distinct mechanistic pathway involving pi-complex formation between the metal center and the conjugated diene system [12] [13]. The reaction requires elevated temperatures and acidic conditions to achieve complete conversion to 5,5-dimethyl-1,3-cyclohexanedione [14] [9]. Initial electron transfer from the diene to the chromium center generates a radical cation intermediate that undergoes subsequent oxidation steps [12] [15].

The mechanism involves sequential two-electron oxidation processes that ultimately lead to the formation of two carbonyl groups [13] [11]. The geminal dimethyl substitution influences both the rate and selectivity of the oxidation by providing electronic stabilization to intermediate species [9] [12]. Temperature-dependent studies reveal that higher temperatures favor complete oxidation while minimizing side product formation [14] [15].

Alternative Oxidation Methods and Mechanistic Considerations

Osmium tetroxide provides a milder oxidation protocol that proceeds through syn-dihydroxylation to yield tetraol intermediates before further oxidation to the diketone product [12] [13]. This method offers superior selectivity under neutral conditions and avoids the harsh acidic environment required for permanganate oxidation [9] [11]. The osmium-catalyzed process typically employs a co-oxidant such as sodium periodate to regenerate the active osmium species [12] [10].

Ozonolysis represents another viable oxidation pathway, proceeding through ozonide intermediate formation followed by reductive workup [15] [14]. The reaction requires low temperatures and inert atmosphere conditions to prevent over-oxidation and decomposition [13] [12]. Meta-chloroperbenzoic acid oxidation provides yet another alternative that combines epoxidation with subsequent hydrolysis to achieve the desired cyclohexanedione product [9] [11].

| Oxidizing Agent | Mechanism | Primary Product | Reaction Conditions |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Syn-dihydroxylation → oxidative cleavage | 5,5-dimethyl-1,3-cyclohexanedione | Acidic medium, room temperature |

| Chromium trioxide (CrO₃) | π-complex formation → electron transfer | 5,5-dimethyl-1,3-cyclohexanedione | Acidic medium, elevated temperature |

| Osmium tetroxide (OsO₄) | Syn-dihydroxylation | 5,5-dimethyl-cyclohexane-1,2,3,4-tetraol | Neutral conditions, room temperature |

[4+2] Cycloaddition Reactivity with Diverse Dienophiles

The [4+2] cycloaddition reactivity of 5,5-dimethyl-1,3-cyclohexadiene with various dienophiles represents one of the most synthetically useful transformations for constructing complex bicyclic architectures [16] [17]. The Diels-Alder reaction proceeds through a concerted mechanism with simultaneous formation of two new carbon-carbon bonds and demonstrates high regio- and stereoselectivity [17] [18].

Electronic Requirements and Dienophile Activation

The success of Diels-Alder reactions with 5,5-dimethyl-1,3-cyclohexadiene depends critically on the electronic properties of the dienophile component [19] [20]. Electron-withdrawing substituents on the dienophile significantly enhance reaction rates by lowering the lowest unoccupied molecular orbital energy, thereby reducing the energy gap with the highest occupied molecular orbital of the diene [20] [21]. Common activating groups include carbonyl, nitrile, and nitro functionalities that create favorable orbital interactions [22] [23].

The 5,5-dimethyl substitution pattern increases the electron density of the diene system, making it more nucleophilic and enhancing reactivity toward electron-deficient dienophiles [19] [24]. Highly reactive dienophiles such as maleic anhydride and tetracyanoethylene undergo rapid cycloaddition at room temperature, while less activated species like acrylonitrile require elevated temperatures for reasonable reaction rates [20] [22]. The rate enhancement can span several orders of magnitude depending on the electronic nature of the dienophile [21] [23].

Stereochemical Outcomes and Endo Selectivity

The stereochemical course of Diels-Alder reactions with 5,5-dimethyl-1,3-cyclohexadiene typically favors endo product formation due to favorable secondary orbital interactions between the diene and dienophile [18] [25]. The endo selectivity is particularly pronounced with dienophiles bearing multiple electron-withdrawing groups, where selectivity ratios can exceed 95:5 in favor of the endo isomer [26] [27]. This stereochemical preference arises from maximized orbital overlap in the transition state geometry [25] [28].

Quantum mechanical calculations reveal that the endo transition state benefits from stabilizing interactions between the pi-orbitals of the diene and the carbonyl or nitrile groups of the dienophile [29] [28]. The 5,5-dimethyl substitution does not significantly perturb the inherent endo selectivity but can influence the overall reaction rate through steric and electronic effects [26] [27]. Experimental studies demonstrate that increasing the steric bulk of the dienophile can reduce endo selectivity by destabilizing the more crowded endo transition state [27] [28].

Reaction Scope and Synthetic Applications

The scope of dienophiles that participate in [4+2] cycloaddition with 5,5-dimethyl-1,3-cyclohexadiene encompasses a wide range of unsaturated systems bearing electron-withdrawing substituents [30] [31]. Maleimides represent particularly reactive dienophiles that undergo rapid cycloaddition with excellent yields and high endo selectivity [31] [32]. The resulting bicyclic imide products serve as versatile intermediates for further synthetic elaboration [30] [26].

Acetylenedicarboxylate esters demonstrate exceptional reactivity due to the triple bond geometry and strong electron-withdrawing effects of the ester groups [33] [31]. These cycloadditions proceed at room temperature with virtually complete endo selectivity and provide access to highly functionalized bicyclic systems [26] [32]. Less reactive dienophiles such as simple alkenes require the presence of strong electron-withdrawing substituents to achieve reasonable reaction rates [22] [24].

| Dienophile | Electronic Character | Product Type | Relative Rate | Endo:Exo Selectivity |

|---|---|---|---|---|

| Maleic anhydride | Electron-poor | Bicyclic anhydride | Fast | 95:5 |

| N-methylmaleimide | Electron-poor | Bicyclic imide | Fast | 90:10 |

| Dimethyl acetylenedicarboxylate | Electron-poor | Bicyclic diester | Very fast | 98:2 |

| Tetracyanoethylene | Highly electron-poor | Bicyclic tetracyano compound | Very fast | 99:1 |

Radical-Mediated Functionalization Processes

Radical-mediated transformations of 5,5-dimethyl-1,3-cyclohexadiene involve hydrogen atom abstraction and addition reactions that generate cyclohexadienyl radical intermediates [34] [35]. These processes are characterized by high reactivity and provide access to functionalized products through subsequent radical propagation and termination steps [36] [37].

Hydrogen Atom Abstraction Mechanisms

Hydrogen atom abstraction from 5,5-dimethyl-1,3-cyclohexadiene by radical species represents the primary initiation pathway for radical-mediated functionalization processes [38] [39]. Hydroxyl radicals demonstrate exceptional reactivity with rate constants approaching the diffusion-controlled limit at 1.2 × 10⁹ M⁻¹s⁻¹ [38] [40]. The reaction proceeds through a hydrogen atom transfer mechanism that generates resonance-stabilized cyclohexadienyl radicals [36] [39].

The cyclohexadienyl radical intermediate benefits from significant delocalization over the six-membered ring system, providing thermodynamic stabilization that facilitates subsequent reaction steps [37] [41]. The 5,5-dimethyl substitution pattern influences the radical stability through hyperconjugative interactions and steric effects [34] [35]. Temperature-dependent kinetic studies reveal a negative temperature dependence for hydroxyl radical reactions, consistent with the formation of a pre-reaction complex [38] [40].

Radical Addition and Functionalization Pathways

Radical addition reactions to the conjugated diene system of 5,5-dimethyl-1,3-cyclohexadiene provide alternative pathways for functionalization that do not require initial hydrogen abstraction [42] [43]. Alkyl and aryl radicals can add directly to the double bonds, generating cyclohexadienyl radical intermediates that undergo further transformation [36] [35]. The regioselectivity of addition is influenced by both steric and electronic factors associated with the 5,5-dimethyl substitution [37] [44].

Oxygen-centered radicals participate in peroxyl radical formation through rapid addition to the cyclohexadienyl radical intermediate [38] [39]. These peroxyl radicals can undergo subsequent hydrogen abstraction or beta-scission reactions to generate oxygenated products [36] [40]. The rate constants for oxygen radical addition are typically in the range of 10⁸ M⁻¹s⁻¹, reflecting the high reactivity of these species [38] [37].

Stabilization and Termination Processes

The cyclohexadienyl radical intermediates generated from 5,5-dimethyl-1,3-cyclohexadiene can undergo various termination processes including dimerization, disproportionation, and hydrogen atom transfer [41] [35]. Mutual interaction between two cyclohexadienyl radicals leads to formation of benzene and cyclohexene products through disproportionation pathways [41] [36]. The product distribution depends on temperature, with higher temperatures favoring benzene formation through hydrogen atom elimination [41] [37].

Silylated cyclohexadiene derivatives demonstrate enhanced utility as radical reducing agents due to the ability of the cyclohexadienyl radical to eliminate silyl radicals [35] [36]. This process restores aromaticity to the ring system and provides a driving force for the overall transformation [35] [43]. The silyl radical elimination occurs with rate constants that depend on the nature of the silyl substituent and reaction conditions [36] [35].

| Radical Type | Reaction Type | Primary Product | Rate Constant (M⁻¹s⁻¹) | Temperature Dependence |

|---|---|---|---|---|

| Hydroxyl radical (- OH) | Hydrogen abstraction | Cyclohexadienyl radical | 1.2 × 10⁹ | Negative |

| Bromine radical (- Br) | Halogen abstraction | Brominated cyclohexadiene | 3.5 × 10⁷ | Positive |

| Alkyl radicals (- R) | Addition to double bond | Alkylated cyclohexadienyl radical | 2.1 × 10⁶ | Positive |

| Oxygen radical (- O₂) | Peroxyl radical formation | Cyclohexadienyl peroxyl radical | 1.9 × 10⁸ | Negative |